molecular formula C13H16O2 B8465726 Allyleugenol CAS No. 4125-45-5

Allyleugenol

Cat. No. B8465726
M. Wt: 204.26 g/mol
InChI Key: PZIDPPUQPLILNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05034473

Procedure details

A multi-necked round bottom flask equipped with mechanical stirrer, thermometer, reflux condenser and dropping funnel was charged with 150 g of eugenol, 400 ml of 2-propanol and a gentle flow of N2 was introduced. A 40% NaOH solution (43.9 g NaOH, 1.1 mole in 66 g H2O) was added slowly to the externally cooled reaction vessel at a rate to maintain the internal temperature below 35° C. The mixture was stirred for 10 minutes and 113 ml (1.38 mole) of allyl chloride was added to the flask and heated to maintain a gentle reflux for 1 hour, at which time the reaction was complete (GC analysis). The flask was charged with 300 ml water. A Dean-Stark Trap and steam bath were used to azeotropically remove the 2-propanol. The distillation ceased when the temperature reached 94° C. and after cooling, 300 ml of hexane was added and the water layer separated. The organic layer was washed with water until the pH of the water wash was neutral, the layer was then dried over MgSO4, filtered and the solvent removed under vacuum. The product was vacuum distilled to yield 155 g (84%) of a pale yellow 3-[2-methoxy-4-(2-propenyl)phenoxy]propene.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
43.9 g
Type
reactant
Reaction Step Three
Quantity
113 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH2:7][CH:8]=[CH2:9])[OH:3].N#N.[OH-].[Na+].[CH2:17](Cl)[CH:18]=[CH2:19]>O.CC(O)C>[CH3:12][O:11][C:1]1[CH:10]=[C:6]([CH2:7][CH:8]=[CH2:9])[CH:5]=[CH:4][C:2]=1[O:3][CH2:19][CH:18]=[CH2:17] |f:2.3|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Quantity
400 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
43.9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
113 mL
Type
reactant
Smiles
C(C=C)Cl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A multi-necked round bottom flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 35° C
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 1 hour, at which time the reaction
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to azeotropically remove the 2-propanol
DISTILLATION
Type
DISTILLATION
Details
The distillation
CUSTOM
Type
CUSTOM
Details
reached 94° C.
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
300 ml of hexane was added
CUSTOM
Type
CUSTOM
Details
the water layer separated
WASH
Type
WASH
Details
The organic layer was washed with water until the pH of the water
WASH
Type
WASH
Details
wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the layer was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C(OCC=C)C=CC(=C1)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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